Acide dichloroisoeverninic

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to "3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid" involves multi-step processes that ensure the introduction of specific functional groups at designated positions on the aromatic ring. For instance, a practical and large-scale synthesis approach for a structurally similar compound involves starting from basic organic precursors, utilizing reactions such as nitration, esterification, reduction, and hydrolysis, achieving a substantial overall yield (Zhang et al., 2020). Similarly, another synthesis method describes the conversion of ethyl 2-pentenoate and ethyl acetoacetate into a complex aromatic carboxylic acid through a five-step process with an overall yield of 41% (Alexy & Scharf, 1991).

Molecular Structure Analysis

The molecular structure of compounds analogous to "3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid" is characterized by their aromatic core, decorated with various substituents that influence their physical and chemical properties. X-ray diffraction analysis provides precise information about the spatial arrangement of atoms, revealing aspects like bond lengths, angles, and the overall three-dimensional shape of the molecule. For example, the crystal structure of a related Schiff base compound indicates specific configurations about double bonds and the coplanar arrangement of benzene rings, hinting at the potential for intramolecular interactions (Wang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving "3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid" and its derivatives largely depend on the functional groups present. Reactivity studies, such as those on the electrochemical oxidation of related compounds, demonstrate how specific conditions can lead to the formation of new structures through mechanisms like Michael addition reactions (Moghaddam et al., 2006). These studies are crucial for understanding the compound's behavior in synthetic pathways and potential applications.

Physical Properties Analysis

The physical properties of "3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid" derivatives, such as solubility, melting point, and crystal structure, are essential for their handling and application in various fields. For instance, the synthesis and characterization of related compounds provide valuable insights into their crystallinity, thermal stability, and solubility in different solvents, which are critical for designing synthesis and purification protocols (Bänziger et al., 2000).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity/basicity, reactivity with other chemicals, and stability under various conditions, is crucial for the practical application of "3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid" and its derivatives. Research on similar compounds has unveiled their potential for fluorescence, complex formation with metal ions, and specific reactivity patterns that are influenced by the nature and position of substituents on the aromatic ring (Tudose et al., 2010).

Applications De Recherche Scientifique

Amélioration de la production d'avilamycine

Avilamycine : , un promoteur de croissance antibiotique utilisé en aviculture, est composé d'une molécule d'acide dichloroisoeverninic. Des recherches ont montré que grâce à la mutagenèse et à l'optimisation de la fermentation dans Streptomyces viridochromogenes, la production d'avilamycine peut être considérablement améliorée . Ceci est crucial pour améliorer l'efficacité et la rentabilité de la production d'avilamycine, qui a des applications dans le contrôle des infections entériques bactériennes chez les animaux.

Analyse des résidus de médicaments vétérinaires

L'this compound est le résidu marqueur pour les résidus d'avilamycine dans les aliments, en particulier dans les muscles de volaille et de porc. Une méthode impliquant la chromatographie liquide en phase inverse couplée à la spectrométrie de masse en tandem à dilution isotopique a été mise au point pour la détermination précise de l'this compound dans les muscles animaux . Cette application est essentielle pour les programmes de surveillance de la sécurité alimentaire afin de garantir que les niveaux de résidus de médicaments vétérinaires restent dans des limites sûres pour la consommation.

Synthèse d'antibiotiques

Le composé joue un rôle dans la synthèse des antibiotiques en faisant partie du groupe de gènes synthétiques de l'avilamycine. Ce groupe comprend des gènes responsables de la synthèse des précurseurs, de la modification structurale et de l'assemblage du squelette, entre autres . Comprendre et manipuler ce groupe de gènes peut conduire à des rendements améliorés et à de nouvelles variantes d'antibiotiques.

Additif alimentaire pour la promotion de la croissance

En tant que composant de l'avilamycine, l'this compound contribue à la fonction de l'antibiotique en tant qu'additif alimentaire favorisant la croissance. Il aide à inhiber les bactéries Gram-positives, favorisant ainsi la croissance de la volaille . Cette application est importante pour l'industrie avicole, visant à augmenter la productivité et les taux de croissance de manière rentable.

Inhibition des bactéries pathogènes

L'this compound, par son action dans l'avilamycine, peut inhiber les bactéries pathogènes telles que les entérocoques résistants à la vancomycine et les streptocoques résistants à la pénicilline . Ceci est particulièrement important dans le contexte de la résistance croissante aux antibiotiques et de la nécessité de traitements efficaces contre les souches résistantes.

Recherche biomédicale

Le rôle du composé dans la biosynthèse de l'avilamycine et son potentiel de mutagenèse en font un sujet d'intérêt en recherche biomédicale. Des études sur l'this compound peuvent conduire à des éclaircissements sur la production d'autres métabolites secondaires chez les espèces de Streptomyces, connues pour leur riche répertoire de composés antibiotiques .

Mécanisme D'action

Target of Action

The primary target of DCIE is the bacterial ribosome . The compound belongs to the orthosomycin class of natural products, which includes everninomicins and avilamycins . These compounds inhibit protein translation by binding to a unique site on the bacterial ribosome .

Mode of Action

DCIE interacts with the 50S subunit of the bacterial ribosome . Ribosomal bound structures reveal a network of interactions between the 50S subunit and DCIE . The exact relationship of these interactions to their antimicrobial activity remains undetermined .

Biochemical Pathways

The biosynthesis of DCIE involves several key enzymes. The orsellinate synthase EvdD3 and a flavin-dependent halogenase EvdD2 are involved in the biosynthesis of DCIE . A key acyltransferase, EvdD1, is responsible for transferring orsellinate from the acyl carrier protein domain of EvdD3 to a heptasaccharide orthosomycin biosynthetic intermediate . EvdD1 is also capable of transferring unnatural aryl groups to the everninomicin scaffold .

Pharmacokinetics

It is known that glycan moieties, such as those found in dcie, can influence essential aspects of the biology of small molecules, such as mode of action, target recognition, pharmacokinetics, and stability .

Result of Action

The result of DCIE’s action is the inhibition of protein translation in bacteria, leading to potent antimicrobial activities . The impact of diverse aryl functional group substitution on both ribosome inhibition and antibacterial activities demonstrates the importance of the DCIE moiety in the pharmacology of orthosomycins .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, leading to its rapid degradation in the presence of these radicals . Additionally, the compound’s phenolic acid nature allows it to participate in redox reactions, potentially influencing the activity of enzymes involved in oxidative stress responses .

Cellular Effects

The effects of 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation and apoptosis. Moreover, its impact on gene expression can result in changes in the production of various proteins, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with hydroxyl radicals can result in the formation of reactive intermediates, which can further interact with cellular components, causing oxidative damage . Additionally, the compound’s ability to participate in redox reactions can lead to changes in gene expression, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that the compound is relatively stable under neutral conditions but can degrade rapidly under acidic or basic conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, including oxidative stress and tissue damage .

Metabolic Pathways

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s participation in redox reactions can influence metabolic flux and alter metabolite levels within cells . Additionally, its interaction with hydroxyl radicals can lead to the formation of reactive intermediates, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and proteins . Additionally, its distribution within tissues can be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cellular proteins can lead to its accumulation in the cytoplasm or nucleus, where it can exert its effects on cellular processes . Additionally, the compound’s localization within organelles such as mitochondria can influence its role in cellular metabolism and energy production .

Propriétés

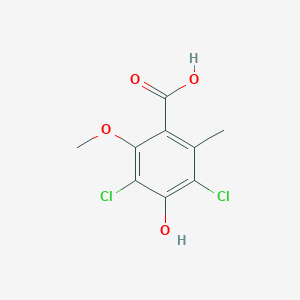

IUPAC Name |

3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBYFBKXWVZEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215995 | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4101-80-8 | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 130 °C | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)

![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)

![[5-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1259111.png)